N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide
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Overview
Description
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide is an organic compound that belongs to the class of fluorenes. This compound is characterized by the presence of a bromoethyl group and an ethyl group attached to the nitrogen atom of the fluoren-9-amine structure. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide typically involves the reaction of fluoren-9-amine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include N-(2-azidoethyl)-N-ethylfluoren-9-amine, N-(2-thiocyanatoethyl)-N-ethylfluoren-9-amine, and N-(2-methoxyethyl)-N-ethylfluoren-9-amine.
Oxidation Reactions: The major product is N-(2-bromoethyl)-N-ethylfluoren-9-amine N-oxide.
Reduction Reactions: The major product is N-ethylfluoren-9-amine.
Scientific Research Applications
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the development of fluorescent probes for imaging and tracking biological processes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide involves its interaction with nucleophiles, leading to the formation of substitution products. The bromoethyl group acts as a leaving group, facilitating the nucleophilic attack. The compound can also undergo oxidation and reduction reactions, which alter its electronic structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethylamine hydrobromide
- N,N-Dimethyl-2-bromoethylamine hydrobromide
- 2-(2-Bromoethyl)piperidine hydrobromide
Uniqueness
N-(2-Bromoethyl)-N-ethylfluoren-9-amine hydrobromide is unique due to its fluoren-9-amine core structure, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of fluorescent probes. Its reactivity and versatility in various chemical reactions also set it apart from other similar compounds.
Properties
CAS No. |
12774-27-5 |
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Molecular Formula |
C17H19Br2N |
Molecular Weight |
397.1 g/mol |
IUPAC Name |
2-bromoethyl-ethyl-(9H-fluoren-9-yl)azanium;bromide |
InChI |
InChI=1S/C17H18BrN.BrH/c1-2-19(12-11-18)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,2,11-12H2,1H3;1H |
InChI Key |
VOVVMWHLAYEJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCBr)C1C2=CC=CC=C2C3=CC=CC=C13.[Br-] |
Origin of Product |
United States |
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